molecular formula C12H18N2O4S B2472607 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2320178-62-7

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2472607
CAS No.: 2320178-62-7
M. Wt: 286.35
InChI Key: LPPFWUAJTVDVAV-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic hybrid compound designed for advanced pharmaceutical and oncological research. It is structurally characterized by a 5-methylisoxazole-3-carboxamide moiety, a heterocyclic scaffold recognized for its significant bioactive properties. Recent scientific investigations have demonstrated that isoxazole-carboxamide derivatives exhibit potent antiproliferative activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Some derivatives in this class have shown exceptional potency, with IC50 values in the sub-micromolar range, and their efficacy can be further enhanced through advanced formulation strategies like nanoemulgels, which improve cellular permeability and delivery . The molecular structure of this compound is further integrated with a tetrahydrothiophene ring system bearing a 2-hydroxyethoxy functional group . This moiety can influence the compound's overall polarity and solubility profile, potentially enhancing its suitability for drug delivery system development. The combination of these two pharmacologically relevant units makes this chemical a compelling candidate for researchers exploring novel targeted therapies and the structure-activity relationships (SAR) of heterocyclic compounds in oncology. It is intended for use in cell-based assays, mechanism of action (MoA) studies, and as a building block in medicinal chemistry. Every batch of this product is accompanied by a Certificate of Analysis (CoA) to ensure identity, purity, and quality for research reproducibility. This product is intended for research use only and is not approved for human or veterinary diagnosis, therapeutic use, or any form of consumption .

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-9-6-10(14-18-9)11(16)13-7-12(17-4-3-15)2-5-19-8-12/h6,15H,2-5,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPFWUAJTVDVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure includes a tetrahydrothiophene moiety and an isoxazole ring, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17N3O5S
  • Molecular Weight : 315.34 g/mol
  • IUPAC Name : N-[[3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl]methyl]-5-methylisoxazole-3-carboxamide

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related tetrahydrothiophene derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, suggesting a potential for modulating immune responses .

2. COX Inhibition

The compound has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory pathway. Similar compounds have demonstrated selectivity for COX-2 over COX-1, leading to reduced gastrointestinal side effects compared to traditional NSAIDs .

3. Antioxidant Activity

This compound may also exhibit antioxidant properties. Research has shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in various cellular models .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : By blocking the synthesis of prostaglandins through COX inhibition, the compound may alleviate inflammation.
  • Scavenging Reactive Oxygen Species (ROS) : The presence of hydroxyl groups in its structure may enhance its ability to neutralize ROS.

Case Study 1: Anti-inflammatory Efficacy

In a study examining the anti-inflammatory effects of tetrahydrothiophene derivatives, it was found that treatment with N-(3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole resulted in a significant reduction in edema in animal models induced by carrageenan. The results indicated a decrease in inflammatory markers (e.g., NO and cytokines), supporting its potential use as an anti-inflammatory agent.

Case Study 2: COX Selectivity

A comparative study evaluated the COX inhibitory activities of various isoxazole derivatives, including N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole. The findings revealed that this compound exhibited a higher selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative for chronic inflammatory conditions .

Data Tables

Property Value
Molecular FormulaC12H17N3O5S
Molecular Weight315.34 g/mol
Purity≥95%
Biological ActivitiesAnti-inflammatory, COX inhibition, Antioxidant
Activity Type Mechanism Effect
Anti-inflammatoryCOX inhibitionReduced edema
AntioxidantROS scavengingDecreased oxidative stress
Cytokine modulationInhibition of TNF-αLowered inflammation

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoxazole-Carboxamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Isoxazole-carboxamide Tetrahydrothiophen, hydroxyethoxy ~300–350 (estimated) Hydroxyethoxy, tetrahydrothiophene
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide () Isoxazole-carboxamide 3-Hydroxyphenyl 218.21 Hydroxyphenyl
N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide () Isoxazole-carboxamide Cyclopropyl, thiophen-2-yl 1066.68 Thiophene, cyclopropyl
1,3,4-Thiadiazole-carboxamide derivatives () Thiadiazole-carboxamide Variable (e.g., trichloroethyl) 250–400 Thiadiazole, carboxamide

Solubility and Stability

  • The hydroxyethoxy group in the target compound likely enhances water solubility compared to non-polar analogs like N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (), which has a high molecular weight (1066.68 g/mol) and complex substituents .
  • Thiadiazole derivatives () exhibit variable stability due to sulfur-containing rings, which may undergo oxidative degradation .

Toxicity Data

  • N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide () is classified as acutely toxic (H302) and a skin/eye irritant (H315, H319) .
  • The tetrahydrothiophene moiety in the target compound may reduce toxicity compared to aromatic thiophenes, which can form reactive metabolites .

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